molecular formula C5H9Cl B8739790 1-Chloro-2-pentene CAS No. 10071-60-0

1-Chloro-2-pentene

Cat. No.: B8739790
CAS No.: 10071-60-0
M. Wt: 104.58 g/mol
InChI Key: UPJCRKZUCADENN-ONEGZZNKSA-N
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Description

1-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the first carbon of the pentene chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

1-Chloro-2-pentene can be synthesized through various methods. One common synthetic route involves the chlorination of pent-2-ene. This reaction typically occurs under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the addition of a chlorine atom to the first carbon of the pentene chain.

Industrial production of 1-chloropent-2-ene often involves the use of more efficient and scalable methods. One such method is the hydrohalogenation of pent-2-yne, where hydrogen chloride is added to the alkyne in the presence of a catalyst to yield 1-chloropent-2-ene.

Chemical Reactions Analysis

1-Chloro-2-pentene undergoes various chemical reactions due to the presence of both the double bond and the chlorine atom. Some of the common reactions include:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of pent-2-en-1-ol.

    Addition Reactions: The double bond in 1-chloropent-2-ene can undergo addition reactions with various reagents. For example, hydrogenation with hydrogen gas in the presence of a palladium catalyst can convert 1-chloropent-2-ene to 1-chloropentane.

    Oxidation Reactions: The double bond can be oxidized using reagents like potassium permanganate, leading to the formation of diols or other oxidized products.

Scientific Research Applications

1-Chloro-2-pentene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Researchers use 1-chloropent-2-ene to study the effects of halogenated alkenes on biological systems, including their potential as bioactive compounds.

Mechanism of Action

The mechanism of action of 1-chloropent-2-ene in chemical reactions involves the interaction of the double bond and the chlorine atom with various reagents. The double bond provides a site for electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.

Comparison with Similar Compounds

1-Chloro-2-pentene can be compared with other similar compounds such as 2-chloropent-2-ene, 3-chloropent-2-ene, and 4-chloropent-2-ene. These compounds differ in the position of the chlorine atom along the pentene chain, which affects their reactivity and chemical properties. For example, 2-chloropent-2-ene has the chlorine atom attached to the second carbon, resulting in different substitution and addition reaction patterns compared to 1-chloropent-2-ene.

Properties

CAS No.

10071-60-0

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

(E)-1-chloropent-2-ene

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+

InChI Key

UPJCRKZUCADENN-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCl

Canonical SMILES

CCC=CCCl

Origin of Product

United States

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